Cas no 2138276-83-0 (3-(2,4-Dichlorophenyl)-2,6-difluoroaniline)

3-(2,4-Dichlorophenyl)-2,6-difluoroaniline is a halogenated aniline derivative characterized by its distinct substitution pattern, incorporating both chlorine and fluorine atoms on the aromatic rings. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of electron-withdrawing groups (chloro and fluoro) influences its reactivity, making it valuable for cross-coupling reactions and further functionalization. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s well-defined molecular structure allows for precise modifications, catering to specialized research and industrial processes requiring tailored aromatic amines.
3-(2,4-Dichlorophenyl)-2,6-difluoroaniline structure
2138276-83-0 structure
Product Name:3-(2,4-Dichlorophenyl)-2,6-difluoroaniline
CAS No:2138276-83-0
MF:C12H7Cl2F2N
MW:274.093487977982
CID:6389442
PubChem ID:165455029
Update Time:2025-06-12

3-(2,4-Dichlorophenyl)-2,6-difluoroaniline Chemical and Physical Properties

Names and Identifiers

    • EN300-714942
    • 3-(2,4-dichlorophenyl)-2,6-difluoroaniline
    • 2138276-83-0
    • 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline
    • Inchi: 1S/C12H7Cl2F2N/c13-6-1-2-7(9(14)5-6)8-3-4-10(15)12(17)11(8)16/h1-5H,17H2
    • InChI Key: FCMRTSOGKDFFNI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1C=CC(=C(C=1F)N)F)Cl

Computed Properties

  • Exact Mass: 272.9923609g/mol
  • Monoisotopic Mass: 272.9923609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26Ų

3-(2,4-Dichlorophenyl)-2,6-difluoroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714942-1.0g
3-(2,4-dichlorophenyl)-2,6-difluoroaniline
2138276-83-0
1g
$0.0 2023-06-06

Additional information on 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline

Introduction to 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline (CAS No. 2138276-83-0)

3-(2,4-Dichlorophenyl)-2,6-difluoroaniline (CAS No. 2138276-83-0) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This aromatic amine derivative features a unique combination of dichlorophenyl and difluoroaniline moieties, which endow it with a range of desirable properties, including high thermal stability, low toxicity, and excellent solubility in organic solvents. These attributes make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular structure of 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline consists of a central aniline core substituted with two fluorine atoms at the 2 and 6 positions, and a 2,4-dichlorophenyl group at the 3 position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which can be exploited in the design of novel compounds with enhanced biological activity or improved material performance.

Recent research has highlighted the potential of 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline in the development of new therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of anti-inflammatory drugs and anticancer agents. The presence of chlorine and fluorine atoms enhances the lipophilicity and metabolic stability of the resulting molecules, making them more effective in targeting specific biological pathways.

In addition to its pharmaceutical applications, 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline has also found use in the field of materials science. Its high thermal stability and excellent solubility make it an ideal candidate for the preparation of advanced polymers and coatings. These materials exhibit superior mechanical properties and resistance to environmental degradation, making them suitable for a wide range of industrial applications.

The synthesis of 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and coupling reactions using transition metal catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing waste generation and energy consumption.

The physicochemical properties of 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline have been extensively studied to understand its behavior in different environments. For example, its melting point is reported to be around 150°C, and it has a molecular weight of approximately 315 g/mol. These properties are crucial for optimizing its use in various applications and ensuring its stability during storage and handling.

In terms of safety and handling, while 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials to maintain its integrity.

The future prospects for 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline are promising. Ongoing research is focused on exploring new synthetic methods to improve its production efficiency and expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to drive further innovation in this area.

In conclusion, 3-(2,4-Dichlorophenyl)-2,6-difluoroaniline (CAS No. 2138276-83-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique molecular structure provides a foundation for developing advanced therapeutic agents and functional materials with enhanced performance characteristics. As research continues to advance our understanding of this compound's properties and applications, it is poised to play an increasingly important role in various scientific disciplines.

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